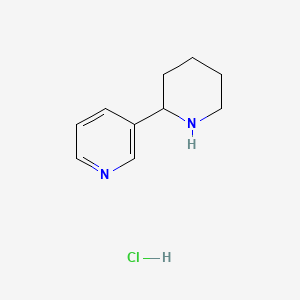

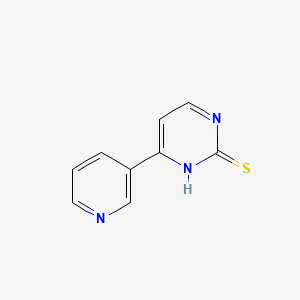

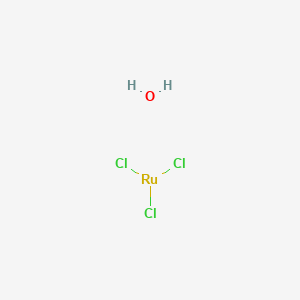

![molecular formula C7H12N2OS B3024280 1-[(Thiazol-2-ylmethyl)-amino]-propan-2-ol CAS No. 921145-47-3](/img/structure/B3024280.png)

1-[(Thiazol-2-ylmethyl)-amino]-propan-2-ol

Übersicht

Beschreibung

“1-[(Thiazol-2-ylmethyl)-amino]-propan-2-ol” is a compound that contains a thiazole ring. Thiazole is a heterocyclic compound that contains both sulfur and nitrogen . The term ‘thiazole’ also refers to a large family of derivatives . Thiazole itself is a pale yellow liquid with a pyridine-like odor .

Synthesis Analysis

The synthesis of thiazole derivatives often involves multicomponent sonochemical reactions . These reactions are advantageous due to their environmental safety, atom economy, and efficiency . For example, a series of new Betti bases, which are thiazole derivatives, have been synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .Molecular Structure Analysis

Thiazole is a planar molecule, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, which absorbs between 7.27 and 8.77 ppm . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Chemical Reactions Analysis

Thiazoles are generally formed via reactions of cysteine, which provides the N-C-C-S backbone of the ring . Thiazoles can be accessed by acylation of 2-aminothiolates, often available by the Herz reaction .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Thiazoles exhibit antioxidant potential, protecting cells from oxidative stress. The thiazole ring structure contributes to its ability to scavenge free radicals and reduce oxidative damage. Researchers have investigated derivatives of this compound for their antioxidant effects, potentially aiding in preventing age-related diseases and promoting overall health .

Analgesic and Anti-Inflammatory Effects

Thiazole derivatives have demonstrated analgesic and anti-inflammatory properties. These compounds may modulate pain pathways and suppress inflammation by inhibiting pro-inflammatory enzymes. Investigating the specific effects of 1-[(Thiazol-2-ylmethyl)-amino]-propan-2-ol in these contexts could lead to novel pain management strategies .

Antimicrobial Activity

Thiazoles are known for their antimicrobial properties. Researchers have explored derivatives as potential antibiotics, antifungal agents, and antiviral drugs. Investigating the efficacy of 1-(1,3-thiazol-2-ylmethylamino)propan-2-ol against specific pathogens could provide valuable insights for combating infections .

Diuretic Effects

Some thiazole derivatives exhibit diuretic activity by enhancing renal excretion of water and electrolytes. Investigating whether 1-[(Thiazol-2-ylmethyl)-amino]-propan-2-ol has similar effects could contribute to the development of diuretic medications .

Neuroprotective Potential

Thiazoles have been studied for their neuroprotective effects, particularly in conditions like Alzheimer’s disease and Parkinson’s disease. Investigating the impact of 1-(1,3-thiazol-2-ylmethylamino)propan-2-ol on neuronal health and function may reveal its neuroprotective properties .

Antitumor and Cytotoxic Activity

Certain thiazole derivatives exhibit antitumor and cytotoxic effects. Researchers have synthesized compounds with potential anticancer activity. Investigating the impact of 1-[(Thiazol-2-ylmethyl)-amino]-propan-2-ol on cancer cell lines could provide valuable data for cancer therapy .

Wirkmechanismus

Target of Action

Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a variety of cellular processes and structures, including enzymes, receptors, and DNA .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, often leading to inhibition or activation of enzymatic activity, disruption of cell membrane integrity, or interference with dna replication .

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . For instance, some thiazole derivatives can inhibit the synthesis of certain proteins, disrupt cell signaling pathways, or interfere with DNA replication .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and distribution within the body.

Result of Action

Thiazole derivatives are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its specific targets and its influence on various biochemical pathways .

Eigenschaften

IUPAC Name |

1-(1,3-thiazol-2-ylmethylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2OS/c1-6(10)4-8-5-7-9-2-3-11-7/h2-3,6,8,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYIAKPEKJZRFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC1=NC=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

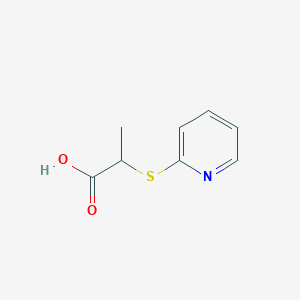

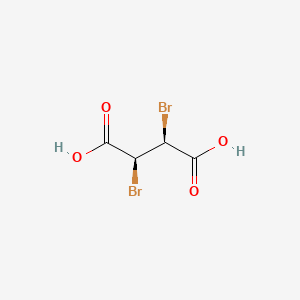

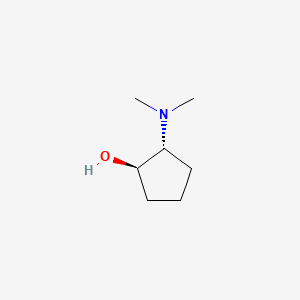

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride](/img/structure/B3024199.png)